molecular formula C21H25N3O3S2 B1669259 Ethyl ({4-Oxo-3-[3-(Pyrrolidin-1-Yl)propyl]-3,4-Dihydro[1]benzothieno[3,2-D]pyrimidin-2-Yl}sulfanyl)acetate CAS No. 896795-60-1

Ethyl ({4-Oxo-3-[3-(Pyrrolidin-1-Yl)propyl]-3,4-Dihydro[1]benzothieno[3,2-D]pyrimidin-2-Yl}sulfanyl)acetate

Cat. No. B1669259
CAS RN: 896795-60-1
M. Wt: 431.6 g/mol
InChI Key: SKDRHRAYBYQVNU-UHFFFAOYSA-N
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Description

This compound is a sulfur-containing organic compound. It has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common structure in many biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction . The sulfur-containing part of the molecule could potentially be introduced through a thiol-ene reaction .


Molecular Structure Analysis

The pyrrolidine ring is a saturated five-membered ring, which means it has sp3 hybridized carbons and is capable of free rotation . This can lead to different conformations of the molecule .


Chemical Reactions Analysis

As an organic compound containing a sulfur atom and a pyrrolidine ring, this molecule could potentially undergo a variety of chemical reactions. The sulfur atom might be reactive towards electrophiles, and the pyrrolidine ring could potentially undergo reactions at the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. As a sulfur-containing compound, it might have a characteristic odor. The presence of the pyrrolidine ring could influence its solubility and reactivity .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Elnagdi et al. (1988) demonstrated the preparation of ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate, showcasing its reactivity with various electrophilic reagents, which is significant for developing novel organic compounds (Elnagdi, Ibrahim, Abdelrazek, & Erian, 1988).
  • Indumathi, Kumar, and Perumal (2007) reported a stereoselective synthesis of highly functionalized [1,4]-thiazines using a one-pot, four-component tandem reaction that includes ethyl 2-[(2-oxo-2-arylethyl)sulfonyl]acetate (Indumathi, Kumar, & Perumal, 2007).

Pharmaceutical Applications

  • Gangjee et al. (2007) synthesized a series of classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as potential dihydrofolate reductase inhibitors and antitumor agents, highlighting the medicinal chemistry applications of such compounds (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).
  • Sweeney, Gurry, Keane, & Aldabbagh (2017) utilized hydrogen peroxide in ethyl acetate for the environmentally-friendly synthesis of alicyclic ring-fused benzimidazoles, which have anti-tumor properties (Sweeney, Gurry, Keane, & Aldabbagh, 2017).

Material Science and Catalysis

  • Jetti, Verma, and Jain (2017) described the use of a catalyst derived from ethyl acetoacetate for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and thiones, which are important in material science and catalysis (Jetti, Verma, & Jain, 2017).

Spectroscopy and Structural Analysis

Mechanism of Action

Target of Action

CM037, also known as Ethyl [4-Oxo-3-(3-pyrrolidin-1-yl-propyl)-3,4-dihydro-benzo[4,5]thieno[3,2-d]pyrimidin-2-ylsulfanyl]acetate or A-37, is a selective inhibitor of ALDH1A1 (aldehyde dehydrogenase 1A1) . ALDH1A1 is an enzyme that plays a crucial role in the oxidation of aldehydes to their corresponding carboxylic acids .

Mode of Action

CM037 interacts with its target, ALDH1A1, by binding to the aldehyde binding pocket of the enzyme . This interaction inhibits the activity of ALDH1A1, preventing it from catalyzing the oxidation of aldehydes .

Biochemical Pathways

The inhibition of ALDH1A1 by CM037 affects the aldehyde metabolism pathway. Under normal conditions, ALDH1A1 catalyzes the conversion of aldehydes, which are potentially toxic, into carboxylic acids. By inhibiting ALDH1A1, CM037 prevents this conversion, leading to an accumulation of aldehydes .

Result of Action

The primary result of CM037’s action is the inhibition of ALDH1A1, leading to an accumulation of aldehydes. This can have various molecular and cellular effects, depending on the specific aldehydes that accumulate and their roles in cellular processes .

Action Environment

The action, efficacy, and stability of CM037 can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability Additionally, the presence of other substances that can interact with ALDH1A1 or with CM037 itself may also influence the compound’s action

properties

IUPAC Name

ethyl 2-[[4-oxo-3-(3-pyrrolidin-1-ylpropyl)-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S2/c1-2-27-17(25)14-28-21-22-18-15-8-3-4-9-16(15)29-19(18)20(26)24(21)13-7-12-23-10-5-6-11-23/h3-4,8-9H,2,5-7,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDRHRAYBYQVNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C(=O)N1CCCN3CCCC3)SC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl ({4-Oxo-3-[3-(Pyrrolidin-1-Yl)propyl]-3,4-Dihydro[1]benzothieno[3,2-D]pyrimidin-2-Yl}sulfanyl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl ({4-Oxo-3-[3-(Pyrrolidin-1-Yl)propyl]-3,4-Dihydro[1]benzothieno[3,2-D]pyrimidin-2-Yl}sulfanyl)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl ({4-Oxo-3-[3-(Pyrrolidin-1-Yl)propyl]-3,4-Dihydro[1]benzothieno[3,2-D]pyrimidin-2-Yl}sulfanyl)acetate
Reactant of Route 4
Reactant of Route 4
Ethyl ({4-Oxo-3-[3-(Pyrrolidin-1-Yl)propyl]-3,4-Dihydro[1]benzothieno[3,2-D]pyrimidin-2-Yl}sulfanyl)acetate
Reactant of Route 5
Ethyl ({4-Oxo-3-[3-(Pyrrolidin-1-Yl)propyl]-3,4-Dihydro[1]benzothieno[3,2-D]pyrimidin-2-Yl}sulfanyl)acetate
Reactant of Route 6
Reactant of Route 6
Ethyl ({4-Oxo-3-[3-(Pyrrolidin-1-Yl)propyl]-3,4-Dihydro[1]benzothieno[3,2-D]pyrimidin-2-Yl}sulfanyl)acetate

Q & A

Q1: What makes CM037 a selective inhibitor of ALDH1A1?

A: CM037 exhibits selectivity for human ALDH1A1 over eight other ALDH isoenzymes due to its unique binding interaction within the enzyme's active site. Crystal structure analysis reveals that CM037 binds within the aldehyde binding pocket of ALDH1A1 and exploits the presence of a glycine residue unique to this isoform. This specific interaction contributes to its selectivity. []

Q2: How does CM037 impact tumor angiogenesis in melanoma?

A: Research suggests that CM037, by inhibiting ALDH1A1, indirectly reduces the release of pro-angiogenic factors, specifically IL-8, from melanoma cells. This, in turn, downregulates the IL-8/Notch signaling cascade in endothelial cells, hindering their angiogenic activity. This effect was observed through reduced endothelial cell proliferation, migration, and tube formation in vitro, and reduced microvessel density in vivo. []

Q3: What are the structural characteristics of CM037?

A: CM037, chemically known as Ethyl ({4-Oxo-3-[3-(Pyrrolidin-1-Yl)propyl]-3,4-Dihydro[1]benzothieno[3,2-D]pyrimidin-2-Yl}sulfanyl)acetate, represents a distinct chemical class of ALDH1A1 inhibitors. [] Unfortunately, the provided research excerpts do not contain information about the molecular formula, weight, or spectroscopic data of CM037.

Q4: Has CM037 shown synergy with other cancer treatments?

A: While not specifically mentioned for CM037, the research indicates that other ALDH inhibitors, such as 673A, demonstrate synergistic effects when combined with chemotherapy. This synergy results in enhanced tumor growth reduction. [] Further research is needed to investigate if CM037 exhibits similar synergistic properties.

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